5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-((Thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features both thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of thiazole derivatives with pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with thiobarbituric acid under reflux conditions in the presence of a suitable catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out in a polar solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological systems makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism by which 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves the inhibition of key enzymes and receptors in biological pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis through the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and its derivatives share structural similarities and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds such as thiobarbituric acid and its analogs are structurally related and have similar applications in medicinal chemistry.
Uniqueness
What sets 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its dual functionality, combining the properties of both thiazole and pyrimidine rings. This unique structure enhances its versatility and effectiveness in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-[(E)-1,3-thiazol-2-yliminomethyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S2/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNBTNSWMARHL-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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